

MS1943 selectivity for EZH2 over EZH1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MS1943   |           |
| Cat. No.:            | B1193130 | Get Quote |

An In-depth Technical Guide to the Selectivity of MS1943 for EZH2 over EZH1

## Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, including triplenegative breast cancer (TNBC) and certain lymphomas, making it a compelling therapeutic target.[1] While catalytic inhibitors of EZH2 have been developed, they often show limited efficacy in non-lymphoma contexts.[1] MS1943 is a first-in-class, orally bioavailable, selective degrader of EZH2 that operates through a hydrophobic tagging mechanism.[1][2][3][4] This guide provides a detailed technical overview of the selectivity of MS1943 for EZH2 over its close homolog EZH1, presenting key quantitative data, experimental methodologies, and the underlying mechanism of action.

## **Quantitative Selectivity Data**

**MS1943** was developed from the EZH2 inhibitor C24, which was chosen for its high selectivity for EZH2 over EZH1.[5] **MS1943** retains this high potency and selectivity, effectively inhibiting the methyltransferase activity of EZH2 while sparing EZH1.[3][5] This selectivity is crucial for minimizing off-target effects, as EZH1 plays distinct roles in cellular processes.

The inhibitory activity of **MS1943** has been quantified through biochemical assays, demonstrating its potent effect on EZH2.



| Compound | Target | Assay Type                                 | IC50                      | Selectivity<br>(EZH1/EZH2) |
|----------|--------|--------------------------------------------|---------------------------|----------------------------|
| MS1943   | EZH2   | Radioactive<br>Methyltransferas<br>e Assay | 120 nM[2][3][4]<br>[5][6] | Highly Selective*          |
| MS1943   | EZH1   | Radioactive<br>Methyltransferas<br>e Assay | >100-fold vs<br>EZH2[5]   | -                          |

Note: While a specific IC50 for EZH1 is not explicitly stated in the cited literature, **MS1943** is consistently described as being highly selective for EZH2 over EZH1 and more than 100 other methyltransferases.[5]

# **Mechanism of Action: Selective Degradation**

MS1943 is not a traditional enzyme inhibitor but a selective degrader. It is classified as a hydrophobic tag-based PROTAC (Proteolysis Targeting Chimera).[2][3] It was designed by appending a bulky hydrophobic adamantyl group to the EZH2-binding molecule C24.[3] This modification drives the targeted EZH2 protein towards proteasomal degradation, likely by inducing misfolding.[3] This degradation-based mechanism is distinct from simple catalytic inhibition and leads to a profound reduction in total EZH2 protein levels within the cell.[1] Consequently, levels of the PRC2 complex component SUZ12 and the H3K27me3 mark are also suppressed.[2][3] This cascade of events triggers prolonged endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately causing apoptosis in cancer cells that are dependent on EZH2 for survival.[3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a first-in-class EZH2 selective degrader PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a first-in-class EZH2 selective degrader PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MS1943 selectivity for EZH2 over EZH1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193130#ms1943-selectivity-for-ezh2-over-ezh1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com